

# Technical Guide: L-Methioninamide Solubility Profile & Solvent Selection

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## Compound of Interest

Compound Name:	H-Met-NH <sub>2</sub>
CAS No.:	4510-08-1
Cat. No.:	B1360316

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## Executive Summary

L-Methioninamide (H-Met-NH<sub>2</sub>), typically supplied as the hydrochloride salt (H-Met-NH<sub>2</sub>[1]·HCl), is a critical intermediate in peptide synthesis, enzymatic biocatalysis, and pharmaceutical formulation. Its solubility profile differs significantly from its parent amino acid, L-Methionine, due to the amidation of the C-terminus, which removes the zwitterionic character and alters its interaction with solvent dipoles.

This guide provides a technical analysis of L-Methioninamide solubility across aqueous, polar organic, and non-polar solvent systems. It details the thermodynamic drivers of dissolution, provides estimated solubility ranges based on structural analogs and empirical data, and outlines a validated protocol for precise solubility determination in research workflows.

## Physicochemical Profile

Understanding the solubility of L-Methioninamide requires distinguishing between its two primary forms: the free base and the hydrochloride salt.

Property	L-Methioninamide Free Base	L-Methioninamide HCl (Commercial Standard)
CAS Number	7389-87-9	16120-92-6 (or 4467-33-8)
Molecular Weight	148.23 g/mol	184.69 g/mol
Physical State	Waxy solid or oil (hygroscopic)	Crystalline solid (white powder)
Polarity	Moderate (Amine/Amide H-bonding)	High (Ionic lattice)
Primary Interaction	Hydrogen bonding, Dipole-Dipole	Ion-Dipole, Hydrogen bonding

## Structural Determinants of Solubility

- Thioether Side Chain:** The non-polar methyl thioether group (-CH<sub>2</sub>-CH<sub>2</sub>-S-CH<sub>3</sub>) imparts lipophilicity, allowing for better solubility in organic co-solvents (e.g., ethanol, DMSO) compared to polar amino acid amides like L-Serinamide.
- Amide Terminus:** The conversion of the carboxyl group (-COOH) to an amide (-CONH<sub>2</sub>) eliminates the negative charge found in the zwitterion at neutral pH. This prevents the formation of the strong electrostatic lattice typical of free amino acids, generally enhancing solubility in organic solvents.
- Counter-ion Effect:** The HCl salt form introduces a chloride counter-ion, drastically increasing water solubility (>100 mg/mL) but rendering the compound insoluble in non-polar organics like hexane or diethyl ether.

## Solubility Landscape

The following data summarizes the solubility behavior of L-Methioninamide HCl (the predominant form used in research).

## Quantitative Solubility Estimates (at 25°C)

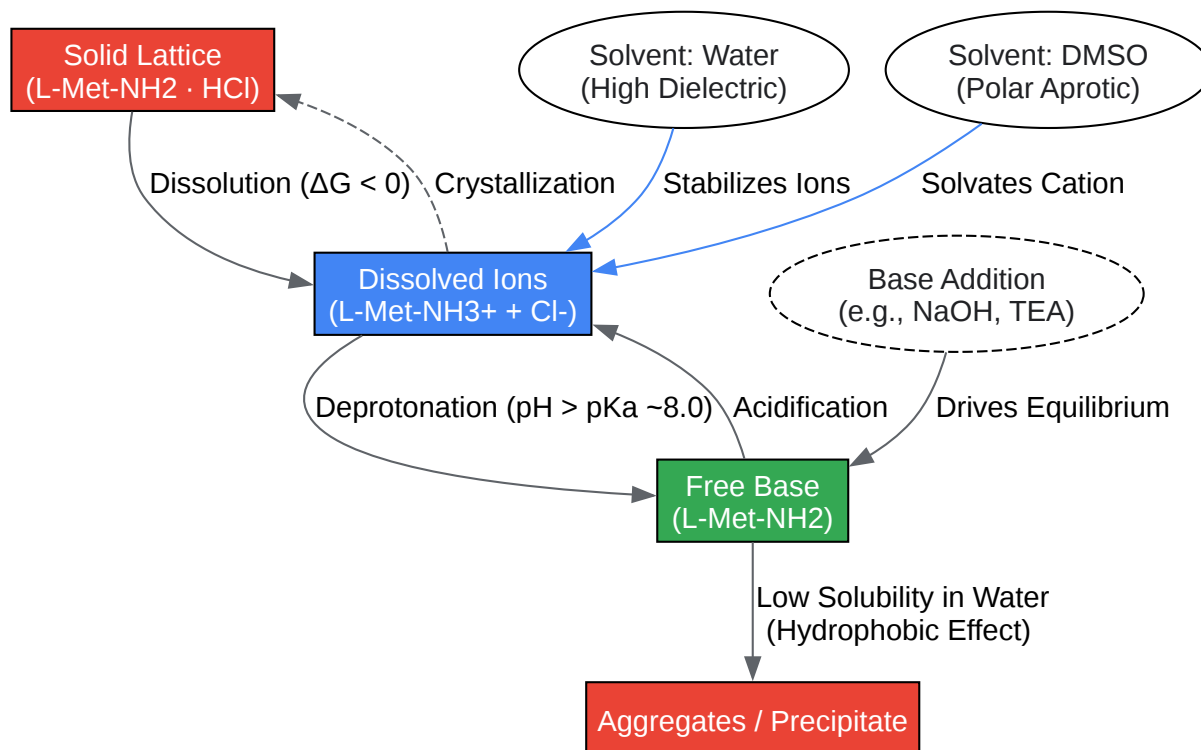
Solvent Class	Solvent	Solubility Rating	Estimated Limit*	Mechanistic Insight
Aqueous	Water (pH 6-7)	Very High	> 100 mg/mL	Strong ion-dipole interactions; lattice energy is easily overcome by hydration.
Polar Protic	Methanol	High	50 - 80 mg/mL	Favorable H-bonding; dielectric constant supports ion pair dissociation.
Ethanol	Moderate	10 - 30 mg/mL	Reduced dielectric constant limits salt dissociation compared to methanol.	
Polar Aprotic	DMSO	High	~50 mg/mL	Excellent solvation of the cation; breaks intermolecular H-bonds.
DMF	Moderate	10 - 25 mg/mL	Useful for peptide coupling reactions; often used with DIEA to liberate free base.	
Non-Polar	Diethyl Ether	Insoluble	< 0.1 mg/mL	Lacks dipole moment to solvate ions.

Hexane	Insoluble	< 0.01 mg/mL	Completely incompatible with the ionic salt lattice.
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\*Note: Exact values depend on crystal purity and temperature. Estimates derived from structural analogs (e.g., L-Serinamide HCl, L-Leucinamide HCl) and patent data for enzymatic synthesis mixtures.

## Graphviz Diagram: Solubility Equilibrium & Solvent Interactions

The following diagram illustrates the dissolution process and the effect of pH on the species present in solution.



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Caption: Thermodynamic equilibrium of L-Methioninamide HCl dissolution. High dielectric solvents stabilize the ionic form, while pH adjustment shifts the equilibrium toward the lipophilic free base.

## Experimental Protocol: Precise Solubility Determination

For critical applications (e.g., formulation or kinetic studies), rely on the Saturation Shake-Flask Method. This protocol ensures thermodynamic equilibrium is reached.

### Materials

- L-Methioninamide HCl (dried in a desiccator for 24h).
- Target Solvent (HPLC Grade).
- 0.45  $\mu\text{m}$  Syringe Filter (PTFE for organics, Nylon for aqueous).
- Analytical Balance (0.01 mg precision).

### Workflow

- Preparation: Add excess L-Methioninamide HCl solid to 2.0 mL of the target solvent in a glass vial. Visual presence of undissolved solid is mandatory.
- Equilibration: Seal the vial and agitate at the target temperature (e.g., 25°C) for 24 hours. Use a thermomixer or shaking water bath.
- Filtration: Stop agitation and allow the suspension to settle for 1 hour. Draw the supernatant into a syringe and filter through a 0.45  $\mu\text{m}$  filter into a pre-weighed vessel.
- Quantification (Gravimetric):
  - Evaporate the solvent (vacuum centrifuge or nitrogen stream).
  - Dry the residue to constant weight.

- Calculation:
- Validation (Optional): For high precision, verify the concentration using HPLC (C18 column, UV detection at 210 nm) against a standard curve.

## Applications & Solvent Selection Logic

### A. Enzymatic Peptide Synthesis

In kinetically controlled peptide synthesis (e.g., using Carboxypeptidase Y or Trypsin), L-Methioninamide is often used as a nucleophile.

- Challenge: Pure aqueous buffers may hydrolyze the acyl-enzyme intermediate.
- Solution: Use a Water:Organic cosolvent system (e.g., 50% Water / 50% DMF).
- Solubility Check: L-Methioninamide HCl is highly soluble in this mixture.[2] Ensure the pH is adjusted to ~8.5-9.5 to generate the nucleophilic free amine species, but monitor for precipitation of the free base if the organic fraction is too low.

### B. Solid-Phase Peptide Synthesis (SPPS)

- Coupling: When using L-Methioninamide in solution phase coupling or as a capping agent.
- Preferred Solvent:DMF or NMP.
- Protocol: Dissolve L-Methioninamide HCl in DMF. Add an equimolar amount of DIEA (Diisopropylethylamine) to neutralize the HCl and liberate the amine for reaction.
- Warning: Do not use chlorinated solvents (DCM) as the primary solvent for the salt form, as solubility is poor.

### C. Purification (Recrystallization)

- Anti-Solvent Method: Dissolve the crude salt in a minimum volume of warm Methanol or Water. Slowly add Diethyl Ether or Acetone (anti-solvents) to induce crystallization of the pure salt.

## References

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## Sources

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